(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate is a chemical compound characterized by its unique structure and potential applications in various scientific fields. This compound is classified under organic chemistry, specifically as an ester due to the presence of an acetate functional group. Its molecular formula is , and it has a molecular weight of approximately 283.76 g/mol. The compound features a cyclopentyl group, a carbamoyl moiety, and a chlorophenylacetate structure, which contribute to its chemical properties and reactivity.
The compound can be classified within several categories of organic compounds:
The synthesis of (Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate can be achieved through various methods, typically involving the following steps:
The molecular structure of (Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate can be represented as follows:
The structural formula can be depicted using SMILES notation: CC(=O)OC(=O)N(C1CCCC1)C1=CC=C(C=C1)Cl.
(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate can participate in several chemical reactions:
The mechanism of action for (Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate primarily involves its interaction with biological targets:
(Cyclopentylcarbamoyl)methyl 2-(4-chlorophenyl)acetate has potential applications in various scientific fields:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 113653-03-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3